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Compound of Interest

Compound Name: bpr1j-097

Cat. No.: B612018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of BPR1J-097, a novel

and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is

compiled from preclinical studies and is intended to inform researchers and professionals in the

field of oncology and drug development about the mechanism of action, efficacy, and

pharmacokinetic profile of this compound.

Core Pharmacology and Mechanism of Action
BPR1J-097 is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a

crucial role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Activating mutations of

FLT3 are significant drivers in AML, making it a key therapeutic target.[1][2] BPR1J-097
demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3,

including internal tandem duplication (ITD) and D835Y mutations.[2]

The mechanism of action of BPR1J-097 involves the inhibition of FLT3 kinase activity, which in

turn blocks downstream signaling pathways essential for the proliferation and survival of

leukemic cells.[2] Specifically, BPR1J-097 has been shown to inhibit the phosphorylation of

FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream

effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 axis leads to the induction of

apoptosis in FLT3-driven AML cells.[1][2]
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of BPR1J-097.

Table 1: In Vitro FLT3 Kinase Inhibitory Activity[2]

Target IC₅₀ (nM)

FLT3 (Wild-Type) 1 - 10

FLT3-ITD ~10

FLT3-D835Y Not explicitly quantified, but inhibited at 10 nM

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Activity in FLT3-Driven AML Cell Lines[2]

Cell Line FLT3 Mutation GC₅₀ (nM)

MOLM-13 ITD 21 ± 7

MV4-11 ITD 46 ± 14

GC₅₀: The half maximal growth inhibition concentration.

Table 3: Kinase Selectivity Profile of BPR1J-097[2]
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Kinase Percent Inhibition at 1 µM IC₅₀ (nM)

FLT1 (VEGFR1) 59% 211

KDR (VEGFR2) 91% 129

KIT 49% Not Determined

PDGFRA 80% Not Determined

AURKA 80% 340

AURKB 79% 876

AURKC 26% Not Determined

SRC 81% Not Determined

Table 4: Pharmacokinetic Profile of BPR1J-097 in Rats (Single Intravenous Bolus Dose of 3.4

mg/kg)

Parameter Value

t½ (h) 3.5

Cmax (µg/mL) 2.8

AUC₀₋t (µg·h/mL) 4.9

CL (mL/min/kg) 11.5

Vdss (L/kg) 3.2

t½: Half-life, Cmax: Maximum plasma concentration, AUC₀₋t: Area under the plasma

concentration-time curve from time zero to the last measurable concentration, CL: Clearance,

Vdss: Volume of distribution at steady state.
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The following diagrams illustrate the mechanism of action of BPR1J-097 and a typical

experimental workflow for its evaluation.
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BPR1J-097 inhibits the FLT3 signaling pathway.
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Preclinical evaluation workflow for BPR1J-097.
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Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical

evaluation of BPR1J-097, based on the available literature.[2]

In Vitro Kinase Assay: The inhibitory activity of BPR1J-097 on FLT3 kinase was determined

using a kinase-Glo assay. The assay measures the amount of ATP remaining in solution

following a kinase reaction. A decrease in luminescence is indicative of kinase inhibition. The

IC₅₀ values were calculated from the dose-response curves.

Cell Lines and Culture: Human AML cell lines, MOLM-13 and MV4-11, which harbor the FLT3-

ITD mutation, were used. Cells were cultured in RPMI-1640 medium supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay: The anti-proliferative effects of BPR1J-097 were assessed using the

MTS assay. Cells were seeded in 96-well plates and treated with various concentrations of the

compound for a specified period. The absorbance, which correlates with the number of viable

cells, was measured to determine the GC₅₀ values.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, AML cells were treated with

BPR1J-097, and cell lysates were prepared. Proteins were separated by SDS-PAGE,

transferred to a membrane, and probed with specific primary antibodies against total and

phosphorylated forms of FLT3 and STAT5. Detection was performed using chemiluminescence.

Apoptosis Analysis: The induction of apoptosis was evaluated by detecting the cleavage of

caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis. The

appearance of cleaved forms of these proteins is a hallmark of apoptosis.

Pharmacokinetic Studies: Male Sprague-Dawley rats were administered a single intravenous

bolus of BPR1J-097. Blood samples were collected at various time points, and the plasma

concentrations of the compound were determined using a validated LC-MS/MS method.

Pharmacokinetic parameters were then calculated using non-compartmental analysis.

Murine Xenograft Model: Male nude mice were subcutaneously inoculated with MOLM-13 cells.

Once tumors reached a palpable size, mice were treated with BPR1J-097 or vehicle control.

Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.
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Conclusion
BPR1J-097 is a potent and selective FLT3 kinase inhibitor with promising preclinical activity

against AML. It effectively inhibits the FLT3 signaling pathway, leading to decreased cell

proliferation and increased apoptosis in FLT3-driven cancer cells. Furthermore, BPR1J-097
exhibits favorable pharmacokinetic properties and significant in vivo anti-tumor efficacy in a

murine xenograft model.[1][2] These findings support the further development of BPR1J-097 as

a potential therapeutic agent for the treatment of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacology of BPR1J-097: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612018#understanding-bpr1j-097-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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